5-(Prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
5-(Prop-2-en-1-yl)pyrrolidin-2-one: is a chemical compound belonging to the class of pyrrolidinones Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-en-1-yl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of acyclic substrates with amines, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, acids, and bases.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
5-(Prop-2-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to various biological effects . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the prop-2-en-1-yl group.
3-Iodopyrroles: Compounds with an iodine substituent on the pyrrole ring.
β-Lactams: Compounds with a four-membered lactam ring.
Uniqueness
5-(Prop-2-en-1-yl)pyrrolidin-2-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
10025-36-2 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9) |
InChI Key |
MTQHQPMELNYAAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCC(=O)N1 |
Origin of Product |
United States |
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